molecular formula C13H8BrFN2 B6348055 2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine CAS No. 475992-39-3

2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B6348055
CAS No.: 475992-39-3
M. Wt: 291.12 g/mol
InChI Key: YVYXKVLJIXHSKV-UHFFFAOYSA-N
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Description

Contextualization of Imidazo[1,2-a]pyridine (B132010) Derivatives in Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with approximately 60% of unique small-molecule drugs featuring a nitrogen-based heterocycle. These structures are prevalent in nature, forming the core of essential biomolecules like vitamins and alkaloids. In drug design, nitrogen-bridged bicyclic systems, which consist of two rings sharing two atoms (one being a nitrogen at the bridgehead), are of particular interest. Their rigid, three-dimensional structures can present functional groups in well-defined spatial orientations, facilitating precise interactions with biological targets such as enzymes and receptors. This structural rigidity often leads to higher binding affinity and selectivity compared to more flexible acyclic or monocyclic analogues. Furthermore, the nitrogen atoms within these scaffolds can act as hydrogen bond acceptors or donors, crucial interactions for molecular recognition within biological systems.

The imidazo[1,2-a]pyridine ring system, a fused bicyclic 5-6 heterocycle with a bridgehead nitrogen atom, is recognized in medicinal chemistry as a "privileged scaffold". rsc.orgrsc.org This designation is due to its recurring presence in compounds that exhibit a wide array of biological activities across various therapeutic areas. nih.goveco-vector.com The versatility of this scaffold allows it to bind to multiple, distinct biological targets through modifications of its substitution pattern.

Derivatives of imidazo[1,2-a]pyridine have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antituberculosis, antiviral, anti-inflammatory, anticonvulsant, and analgesic properties. nih.goveco-vector.comresearchgate.net The therapeutic importance of this core is underscored by its presence in several commercially available drugs. Notable examples include Zolpidem (an insomnia agent), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent). nih.govnih.gov The proven success of these molecules validates the imidazo[1,2-a]pyridine core as a robust starting point for the development of novel therapeutic agents. nih.gov

Significance of 2-Aryl Substitution in Imidazo[1,2-a]pyridine Analogues

The substitution pattern on the imidazo[1,2-a]pyridine core is critical for determining its biological activity and selectivity. The C-2 position is a particularly common site for modification, with the introduction of an aryl (often phenyl) group being a frequent strategy in drug design. researchgate.net There are several key rationales for this approach:

Modulation of Pharmacological Activity: The 2-phenyl group is often an essential pharmacophoric element. For instance, in a series of compounds designed as ligands for peripheral benzodiazepine (B76468) receptors (PBRs), the 2-phenylimidazo[1,2-a]pyridine (B181562) skeleton was the foundational structure upon which modifications were made to achieve high affinity and selectivity. nih.govnih.gov Similarly, in the development of anti-tuberculosis agents, the 2-phenyl ring was found to be crucial for maintaining biological activity. rsc.org

Vector for Further Functionalization: The phenyl ring provides a versatile platform for introducing additional substituents. These modifications can fine-tune the compound's electronic, steric, and lipophilic properties, allowing for systematic exploration of the structure-activity relationship (SAR). For example, adding polar substituents to the para-position of the 2-phenyl ring was shown to yield high affinity for PBRs. nih.gov

Enhancing Target Interactions: The aromatic phenyl ring can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions, which can contribute significantly to binding affinity.

Incorporating halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity.

Fluorine: The substitution of a hydrogen atom with fluorine, the most electronegative element, can have profound effects. It often increases metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine can alter the acidity of nearby functional groups and act as a hydrogen bond acceptor, potentially forming favorable interactions within a target's binding site.

Bromine: Bromine is larger and more polarizable than fluorine. Its introduction can provide steric bulk to probe the shape and size of a binding pocket. Critically, heavier halogens like bromine can participate in "halogen bonds," which are non-covalent interactions between the electropositive region on the halogen (the σ-hole) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in a protein. These interactions can significantly enhance binding affinity and selectivity.

The strategic placement of different halogens allows medicinal chemists to systematically modulate a compound's properties to achieve a desired biological profile.

Specific Focus: 2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine as a Research Target

The compound this compound emerges as a logical and compelling target for medicinal chemistry research. While comprehensive studies focusing exclusively on this single molecule are typically integrated into broader investigations of related analogues, its structure represents a deliberate combination of the key elements discussed above.

The synthesis of 2-aryl imidazo[1,2-a]pyridines is well-documented, commonly achieved through the condensation reaction of a substituted 2-aminopyridine (B139424) with an appropriate α-haloketone (e.g., 2-bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one). acs.orgorganic-chemistry.orgacs.org The existence of crystal structures for closely related compounds, such as 2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine, confirms the chemical accessibility and stability of this substitution pattern. researchgate.net

The rationale for investigating this specific compound is rooted in multiparameter optimization:

It utilizes the privileged imidazo[1,2-a]pyridine scaffold as a core structure with proven therapeutic potential.

It incorporates a 2-phenyl ring , a key feature for directing biological activity and serving as an anchor for SAR exploration.

It features a di-halogenated phenyl ring designed to probe specific interactions. The 4-fluoro substituent can enhance metabolic stability and engage in hydrogen bonding, while the adjacent 3-bromo substituent introduces a bulky, polarizable group capable of forming selective halogen bonds.

This precise combination of structural motifs makes this compound a valuable probe in drug discovery campaigns, particularly in developing agents for cancer, infectious diseases, or neurological disorders where the parent scaffold has shown promise. nih.govrsc.org

Research Findings on 2-Aryl Imidazo[1,2-a]pyridine Derivatives

The following table summarizes selected research findings for various 2-aryl imidazo[1,2-a]pyridine derivatives, illustrating the impact of substitution on biological activity.

Compound/Derivative ClassTarget/ActivityKey FindingsReference
2-(4'-Dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)Beta-amyloid (Aβ) aggregatesHigh binding affinity (Ki = 15 nM) for Aβ aggregates, suggesting potential as an imaging agent for Alzheimer's disease. nih.gov
2-(4'-Dimethylaminophenyl)-6-bromoimidazo[1,2-a]pyridineBeta-amyloid (Aβ) aggregatesExhibited even higher binding affinity (Ki = 10 nM) compared to the iodo-derivative. nih.gov
2-Phenylimidazo[1,2-a]pyridines with p-methylsulfonylCyclooxygenase-2 (COX-2)Derivatives showed potent and selective COX-2 inhibition (IC50 values in the 0.07-0.18 μM range). researchgate.net
2-Phenylimidazo[1,2-a]pyridine acetamidesBenzodiazepine Receptors (CBR/PBR)Substituents on the C-6 and C-8 positions of the imidazopyridine ring and on the 2-phenyl ring modulated affinity and selectivity for central vs. peripheral receptors. nih.govnih.gov
Imidazo[1,2-a]pyridine ethers with 2-phenyl groupMycobacterial ATP synthesisThe 2-phenyl ring was identified as essential for maintaining potent anti-tuberculosis activity. rsc.org
Novel Imidazo[1,2-a]pyridine derivativesNon-small cell lung cancerCertain derivatives induced cytotoxicity and ROS-mediated apoptosis in A549 lung cancer cells. nih.gov

Historical Development of Imidazo[1,2-a]pyridine Synthesis and Exploration

The exploration of the imidazo[1,2-a]pyridine scaffold began with the development of its fundamental synthetic routes. The classical and pioneering method is the Tschitschibabin reaction, first reported by Aleksei Chichibabin in 1925. bio-conferences.org This reaction initially involved the condensation of a 2-aminopyridine with an α-haloketone at high temperatures, establishing the foundational approach for constructing the fused bicyclic system. bio-conferences.org

Over the decades, synthetic organic chemistry has introduced numerous refinements and novel strategies to improve yield, efficiency, and substrate scope. These advancements can be broadly categorized:

Multi-Component Reactions (MCRs): A significant leap forward was the application of MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction. rsc.orgacs.org This approach allows for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide, offering rapid access to complex derivatives. mdpi.comacs.org

Metal-Catalyzed Reactions: The use of transition metal catalysts, particularly copper, has become widespread. Copper-catalyzed methods enable various transformations, including aerobic oxidative coupling and annulation reactions, often under milder conditions than classical methods. researchgate.netorganic-chemistry.org

Environmentally Benign Methods: More recent developments focus on green chemistry principles. These include catalyst-free and solvent-free reactions, the use of water as a solvent, and microwave-assisted synthesis, which can dramatically reduce reaction times and improve energy efficiency. bio-conferences.orgresearchgate.net

The table below summarizes some key milestones in the synthesis of this important scaffold.

DecadeKey DevelopmentTypical ReactantsSignificance
1920s Tschitschibabin Reaction2-Aminopyridine, α-HaloketoneFoundational method for scaffold synthesis. bio-conferences.org
1990s-2000s Groebke-Blackburn-Bienaymé MCR2-Aminopyridine, Aldehyde, IsocyanideEfficient one-pot synthesis of diverse derivatives. rsc.org
2000s-2010s Copper-Catalyzed Couplings2-Aminopyridines, Ketones, AlkynesMilder reaction conditions and broader functional group tolerance. researchgate.netorganic-chemistry.org
2010s-Present Catalyst-Free & Green MethodsVariousReduced environmental impact, improved safety and efficiency. acs.orgresearchgate.net

Current Research Landscape and Gaps Pertaining to the Chemical Compound

The specific compound, This compound , belongs to the class of 2-aryl imidazo[1,2-a]pyridines. The current research landscape for this molecule is primarily defined by the well-established synthetic methodologies available for its creation and its potential, yet largely unexplored, applications based on the activities of its structural analogues.

Plausible Synthesis: While specific studies dedicated to the synthesis of this compound are not prominent in the literature, its synthesis is highly feasible via the classic Tschitschibabin condensation. This would involve the reaction of 2-aminopyridine with 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone. This latter reactant can be synthesized from the commercially available 1-(3-bromo-4-fluorophenyl)ethanone. This general approach is a standard and reliable method for producing 2-aryl substituted imidazo[1,2-a]pyridines. researchgate.net

Research Landscape: The current landscape places this compound within the vast libraries of imidazo[1,2-a]pyridine derivatives being synthesized for biological screening. nih.gov The presence of halogen atoms (bromine and fluorine) on the phenyl ring is of particular interest in medicinal chemistry. Halogen bonding can influence ligand-receptor interactions, and the fluorine atom, in particular, can enhance metabolic stability and binding affinity. Research on similar halogenated imidazo[1,2-a]pyridines has focused on their potential as anticancer agents, with some derivatives being designed as covalent inhibitors targeting specific proteins. rsc.org

Identified Research Gaps: Despite the straightforward synthetic accessibility, there are significant gaps in the scientific literature regarding This compound :

Lack of Specific Biological Evaluation: There is a notable absence of published data on the specific biological activities of this compound. Its potential as an anticancer, antimicrobial, antiviral, or anti-inflammatory agent has not been systematically investigated. nih.gov

No Photophysical Characterization: The imidazo[1,2-a]pyridine core is known for its fluorescent properties, making some derivatives useful as bioimaging probes or in organic light-emitting diodes (OLEDs). mdpi.com The photophysical properties (e.g., absorption, emission spectra, quantum yield) of this compound have not been reported.

Unexplored Material Science Applications: The potential for this compound to be used as a building block in functional organic materials remains unexplored. rsc.org

Mechanism of Action Studies: For related compounds that show biological activity, significant effort is placed on understanding their mechanism of action. For the title compound, such studies are entirely absent.

The table below outlines the current status and future research opportunities for this specific molecule.

Research AreaCurrent StatusIdentified Gap / Future Direction
Synthesis Methodologies are well-established and adaptable.Optimization for large-scale, high-purity synthesis.
Biological Activity Inferred potential based on the scaffold.Systematic screening against various targets (e.g., kinases, microbes).
Medicinal Chemistry Halogen substituents suggest potential for targeted drug design.Investigation as a covalent inhibitor or for specific receptor binding. rsc.org
Material Science Unexplored.Characterization of photophysical and electronic properties. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2/c14-10-7-9(4-5-11(10)15)12-8-17-6-2-1-3-13(17)16-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYXKVLJIXHSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H NMR, ¹³C NMR, or 2D NMR experimental data (COSY, HSQC, HMBC, NOESY) for 2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine could be located. This information is essential for determining the precise proton and carbon environments, connectivity, and spatial relationships within the molecule.

Mass Spectrometry (MS)

Detailed mass spectrometry data, including molecular weight confirmation and fragmentation patterns, were not found for this specific compound.

High-Resolution Mass Spectrometry (HRMS)

The exact mass determination through High-Resolution Mass Spectrometry (HRMS), which is crucial for confirming the elemental composition of this compound, is not available in the reviewed sources.

While data exists for structurally related imidazo[1,2-a]pyridine (B132010) derivatives, the strict requirement to focus solely on this compound prevents the inclusion of information from these other compounds. Further experimental research is required to determine the spectroscopic properties of this specific molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Information

No specific tandem mass spectrometry (MS/MS) studies for this compound were found. This technique would be critical in confirming the molecular weight and elucidating the structure by analyzing its fragmentation patterns. For related imidazo[1,2-a]pyridine derivatives, LC-MS has been used to confirm the molecular mass, but fragmentation data is not provided. ijres.org

Infrared (IR) Spectroscopy for Functional Group Identification

Specific Infrared (IR) spectroscopy data for this compound is not published. For analogous compounds, IR spectra are used to identify key functional groups, such as aromatic C-H stretching and C=C and C-N bond vibrations characteristic of the heterocyclic core. ijres.org Without experimental data, a table of characteristic absorption bands for the target compound cannot be generated.

Single-Crystal X-ray Diffraction Analysis

A search of crystallographic databases yielded no single-crystal X-ray diffraction data for this compound. This analysis is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Determination of Absolute Stereochemistry and Crystal Packing

As the molecule is achiral, the determination of absolute stereochemistry is not applicable. Information on its crystal packing, which describes the arrangement of molecules in the crystal lattice, would require X-ray diffraction data that is currently unavailable. Studies on similar molecules, like 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, reveal how intermolecular forces such as hydrogen bonds and π–π stacking interactions dictate the packing arrangement. nih.gov

Conformation and Bond Length/Angle Analysis

A detailed analysis of the compound's conformation, including the dihedral angle between the phenyl ring and the imidazo[1,2-a]pyridine system, as well as precise bond lengths and angles, is contingent on single-crystal X-ray analysis. nih.gov Without this data, a quantitative description is not possible.

Chromatographic Analysis for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC)

While HPLC is a standard method for assessing the purity of novel compounds, no specific HPLC methods or results for the purification or analysis of this compound have been published. Such a method would typically define the stationary phase, mobile phase composition, flow rate, and detection wavelength used to achieve separation and confirm the compound's purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a mixture. In the context of this compound, GC-MS would be employed to assess the purity of a synthesized sample and to confirm its identity.

The gas chromatography component separates the compound from any impurities or starting materials based on its volatility and interaction with the GC column. The retention time (the time it takes for the compound to travel through the column) is a characteristic property under specific experimental conditions (e.g., column type, temperature program, carrier gas flow rate).

Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. This fragmentation pattern serves as a molecular fingerprint.

For imidazo[1,2-a]pyridine derivatives, mass spectrometry studies have shown characteristic fragmentation pathways. A common fragmentation involves the cleavage of bonds within the heterocyclic system or the loss of substituents from the phenyl ring. nih.gov For this compound, key fragmentation events would likely include the loss of a bromine atom, a fluorine atom, or cleavage of the bond connecting the phenyl ring to the imidazopyridine core. The presence of the bromine isotope pattern in the molecular ion and in any bromine-containing fragments would be a definitive characteristic. nih.gov

Hypothetical GC-MS Data Table

Parameter Value Description
Retention Time Dependent on GC conditionsThe time at which the compound elutes from the GC column.
Molecular Ion (M⁺) ~305/307 m/zCorresponds to the mass of the molecule with ⁷⁹Br and ⁸¹Br isotopes, respectively.
Key Fragment Ions [M-Br]⁺, [M-HBr]⁺, etc.Result from the fragmentation of the parent molecule in the mass spectrometer.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of imidazo[1,2-a]pyridine (B132010), DFT calculations are employed to predict molecular geometry, electronic properties, and reactivity.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state. For 2-phenyl-imidazo[1,2-a]pyridine derivatives, a key structural parameter is the dihedral angle between the imidazo[1,2-a]pyridine ring system and the phenyl ring.

In related compounds that are not substituted at the 3-position of the imidazo[1,2-a]pyridine core, the two ring systems tend to be nearly coplanar. nih.goviucr.org For instance, the closely related molecule 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine exhibits a high degree of planarity, with a dihedral angle of just 0.62(17)° between the phenyl and imidazo[1,2-a]pyridine rings. nih.govsemanticscholar.org This planarity is often stabilized by intramolecular interactions. nih.gov It is therefore predicted that 2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine would also adopt a largely planar conformation, which can influence its crystal packing and interactions with biological macromolecules.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

Analysis of similar compounds shows that the frontier orbitals have a distinct character. nih.govresearchgate.net The HOMO and LUMO are typically characterized by pure π character distributed across the aromatic rings. iucr.org Specifically, for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. iucr.orgresearchgate.net A larger energy gap suggests higher stability and lower reactivity. ajchem-a.com From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. ajchem-a.comresearchgate.net

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ)χ = (I + A) / 2Measures the power of an atom to attract electrons.
Chemical Potential (μ)μ = -χMeasures the escaping tendency of an electron. scielo.org.mx
Electrophilicity Index (ω)ω = μ2 / (2η)Measures the propensity to accept electrons. scielo.org.mx

The Molecular Electrostatic Potential (MEP or EPS) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. ajchem-a.comwolfram.com The EPS map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative potential (colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack. In contrast, regions of positive potential (colored blue) are associated with atomic nuclei and are prone to nucleophilic attack. wolfram.com Green areas represent regions of neutral potential. For this compound, the nitrogen atom of the imidazo[1,2-a]pyridine ring is expected to be a region of high negative potential, making it a likely site for electrophilic interactions and hydrogen bonding. ajchem-a.com

Conceptual DFT provides a framework for defining global and local reactivity indices. scispace.com While global indices like hardness and electrophilicity describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint specific atomic sites of reactivity. The Fukui function, f(r), is a prominent local reactivity indicator that identifies which atoms within a molecule are most susceptible to a specific type of attack. scielo.org.mxscispace.com

The condensed Fukui function for an atom 'k' can be calculated for three types of attacks:

Nucleophilic attack (fk+): Indicates sites prone to attack by nucleophiles.

Electrophilic attack (fk-): Indicates sites prone to attack by electrophiles.

Radical attack (fk0): Indicates sites susceptible to radical attack.

By calculating the values of the Fukui function for each atom in this compound, the most reactive centers can be identified, providing a more nuanced understanding of its chemical behavior beyond what is offered by EPS maps alone. scielo.org.mx

Molecular Docking Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. amazonaws.com It is widely used in drug design to simulate the interaction between a small molecule ligand and the binding site of a target protein. For imidazo[1,2-a]pyridine derivatives, docking studies are essential to rationalize their biological activities and guide the development of more potent analogs. nih.govresearchgate.net

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govmdpi.com Derivatives have demonstrated a broad range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net This wide spectrum of activity suggests that these compounds can interact with a variety of biological macromolecules.

Molecular docking studies help identify these potential targets and elucidate the specific interactions within their binding sites. amazonaws.com For example, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of:

Protein Kinases: Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are crucial targets in cancer therapy. mdpi.com

Bacterial Enzymes: Including ATPases like VirB11, which are components of bacterial secretion systems, representing potential antibacterial targets. researchgate.net

Docking simulations for this compound against such targets would predict its binding affinity (often expressed as a binding energy score) and binding mode. These studies would reveal key interactions, such as hydrogen bonds with amino acid residues, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex and are responsible for its biological effect.

Prediction of Ligand-Receptor Binding Modes and Interactions

No published molecular docking or other computational studies are available that specifically detail the binding modes and interactions of this compound with any biological receptor. Such an analysis would require a defined protein target, and this research has not been reported for this specific compound.

Estimation of Binding Affinities and Scoring Functions

There are no available research articles that report the estimated binding affinities (e.g., docking scores, free energy calculations) of this compound for any protein target.

Molecular Dynamics (MD) Simulations

A search of the scientific literature yielded no studies on the molecular dynamics of this compound. Consequently, information regarding its specific behavior in solution or in complex with a protein is unavailable.

Conformational Dynamics and Stability in Solution

No data has been published on the conformational dynamics or stability of this compound in various solvent environments as determined by MD simulations.

Protein-Ligand Complex Stability and Dynamics

Without a defined biological target and corresponding docking studies, no research on the stability and dynamics of a protein-ligand complex involving this compound has been performed or published.

Solvent Effects on Compound Behavior

Specific computational investigations into the effects of different solvents on the behavior and conformation of this compound are not present in the current body of scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models that specifically include this compound within their training or test sets have been found in published research. QSAR studies are typically developed for a series of related compounds to correlate their structural features with biological activity, but none have been reported for a series containing this specific molecule.

Theoretical Studies of Reaction Mechanisms

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can provide a detailed understanding of the reaction pathway, identify key intermediates and transition states, and explain the observed regioselectivity and reactivity.

The synthesis of imidazo[1,2-a]pyridines often involves a cyclocondensation reaction between a 2-aminopyridine (B139424) derivative and an α-haloketone or a related species. d-nb.info Theoretical calculations, particularly using DFT, can be employed to model the key steps of this reaction. By locating and characterizing the transition state (TS) for each elementary step, the energy barrier for that step can be determined. The TS is a first-order saddle point on the potential energy surface, and its structure provides valuable information about the geometry of the reacting molecules at the point of maximum energy along the reaction coordinate.

For the synthesis of this compound, the key synthetic steps would likely be the initial nucleophilic attack of the pyridine nitrogen onto the carbonyl carbon of a suitable precursor, followed by an intramolecular cyclization and dehydration. DFT calculations would be used to optimize the geometries of the reactants, intermediates, transition states, and products involved in this sequence.

By calculating the energies of all the stationary points (reactants, intermediates, transition states, and products) along the reaction pathway, a detailed energy profile can be constructed. arkat-usa.org This profile provides a quantitative picture of the thermodynamics and kinetics of the reaction. The relative energies of the intermediates and products indicate the thermodynamic feasibility of the reaction, while the heights of the energy barriers (activation energies) determine the reaction rates.

Reaction path analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, can be used to confirm that a located transition state indeed connects the intended reactants and products. These calculations trace the minimum energy path downhill from the transition state to the adjacent energy minima.

Structure Activity Relationship Sar Studies of 2 3 Bromo 4 Fluorophenyl Imidazo 1,2 a Pyridine and Its Analogues

Foundational SAR of the Imidazo[1,2-a]pyridine (B132010) Scaffold in General

The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5-6 heterocycle that is considered a "privileged structure" in drug discovery. nih.govresearchgate.net Its rigid, planar architecture and the presence of a bridgehead nitrogen atom make it a versatile scaffold for interacting with a wide range of biological targets. This has led to the development of numerous compounds with diverse pharmacological effects, including anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties. nih.govmdpi.com

The broad therapeutic spectrum of this scaffold is exemplified by its presence in several commercially available drugs, such as:

Zolpidem and Alpidem: Anxiolytic and hypnotic agents.

Olprinone: A cardiotonic agent.

Miroprofen: An analgesic agent. mdpi.com

Zolimidine: An antiulcer agent. nih.gov

The inherent biological activity of the core structure makes it a frequent starting point for the design of novel therapeutic agents. organic-chemistry.org The structural reactivity of the scaffold allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules.

Role of the 2-Phenyl Moiety in Modulating Biological Activity

The substitution at the C-2 position of the imidazo[1,2-a]pyridine core, particularly with a phenyl ring, is a critical determinant of biological activity. This moiety can be extensively modified to alter a compound's potency, selectivity, and pharmacokinetic properties. The phenyl ring's orientation and its substituents can engage in various interactions with target proteins, including hydrophobic, pi-pi stacking, and hydrogen bonding interactions.

Halogens are frequently incorporated into drug candidates to modulate their physicochemical properties. In the context of 2-phenylimidazo[1,2-a]pyridines, the specific halogens (e.g., bromine and fluorine) and their positions on the phenyl ring have a profound impact on the molecule's biological profile.

The precise placement of halogen atoms on the 2-phenyl ring can lead to significant differences in biological activity. Studies on various analogues have revealed that even minor shifts in substituent position can drastically alter target affinity and selectivity.

For a series of imidazo[1,2-a]pyridine derivatives developed as PI3Kα inhibitors, the position of a fluoro substituent on the phenyl ring was critical. The meta-fluoro substituted analogue demonstrated slightly enhanced activity compared to the para-fluoro substituted compound. nih.gov In contrast, the ortho-fluoro substitution was not well tolerated, resulting in a significant loss of potency. nih.gov

Halogens influence a molecule's properties through a combination of electronic, steric, and lipophilic effects.

Electronic Effects: Both fluorine and bromine are electronegative and exert a strong electron-withdrawing inductive effect. This alters the electron density of the phenyl ring, which can influence interactions with the biological target. mdpi.com The electrostatic potential map of the molecule is modified by these substituents, creating regions of negative potential that can be critical for binding. mdpi.com

Lipophilic Contributions: Halogenation generally increases the lipophilicity of a compound. mdpi.com This property is vital for its ability to cross cell membranes and can enhance binding to hydrophobic pockets in target proteins. For instance, in the development of PBR-selective ligands, substitution with lipophilic groups was found to be a key requirement for high affinity. nih.gov

Steric Factors: The size of the halogen atom (bromine being significantly larger than fluorine) can play a steric role, either by promoting a favorable conformation for binding or by causing steric hindrance that prevents effective interaction with the target. For example, bulky substituents at the C-8 position of the imidazo[1,2-a]pyridine core have been shown to cause a loss of inhibitory activity against the c-Met enzyme due to their inability to fit into an internal pocket. nih.gov

Beyond halogens, a wide array of other substituents on the 2-phenyl ring have been explored to optimize the biological activity of imidazo[1,2-a]pyridine derivatives. The nature of these substituents can dictate the compound's mechanism of action and target selectivity. For example, the introduction of a bulky, polar morpholino group at the para-position of the phenyl ring led to the identification of a potent 5-lipoxygenase (5-LO) inhibitor. nih.gov This demonstrates that this position can accommodate larger functional groups to achieve high potency.

The following table summarizes the observed effects of various substituents on the 2-phenyl ring from different research findings.

SubstituentPosition on Phenyl RingTarget/ActivityObserved Effect
FluorometaPI3Kα InhibitionSlightly enhanced activity compared to para isomer. nih.gov
FluoroorthoPI3Kα InhibitionPoorly tolerated, significant loss of activity. nih.gov
ChloroparaPBR AffinityCrucial feature for high binding affinity and selectivity. nih.gov
Dichloro3,4-A3 Adenosine ReceptorIncreased affinity compared to monochloro derivatives. nih.gov
Morpholinopara5-Lipoxygenase InhibitionLed to a potent inhibitor (IC₅₀ = 0.16 µM). nih.gov

Impact of Halogen Substitution Patterns (Bromo and Fluoro) on the Phenyl Ring

Influence of Substituents on the Imidazo[1,2-a]pyridine Core (e.g., C-3, C-6, C-8 positions) on the Chemical Compound's Profile

Substitutions at the C-6 and C-8 positions have been shown to be instrumental in tuning the selectivity of ligands for different receptor subtypes. A seminal study on benzodiazepine (B76468) receptor ligands found that while substitution at either position could influence activity, the presence of substituents at both the C-6 and C-8 positions resulted in compounds that were over 1000-fold more selective for the peripheral type (PBR) versus the central type (CBR). nih.gov Specifically, lipophilic substituents at the C-8 position are considered a key feature for high PBR affinity. nih.gov

The electronic nature of substituents on the core also plays a significant role. In the development of c-Met inhibitors, a fluorine atom at the C-8 position was found to be optimal for activity, whereas a larger, electron-withdrawing trifluoromethyl (CF₃) group at the same position led to a complete loss of activity due to steric hindrance. nih.gov The introduction of polar groups onto a phenyl ring at the C-6 position was also found to significantly influence cellular activity. nih.gov

The following table summarizes key findings on how substitutions on the imidazo[1,2-a]pyridine core affect biological activity and selectivity.

Position(s)Substituent TypeTarget/ActivityObserved Effect
C-6 and C-8DisubstitutedBenzodiazepine ReceptorsConferred high selectivity (>1000-fold) for PBR over CBR. nih.gov
C-8Lipophilic groupsPBR AffinityCrucial for high binding affinity. nih.gov
C-8Fluoroc-Met InhibitionOptimal for high potency (IC₅₀ = 7.8 nM). nih.gov
C-8Trifluoromethyl (CF₃)c-Met InhibitionLoss of inhibitory activity, likely due to steric clash. nih.gov
C-6Phenyl with polar groupsc-Met InhibitionSignificant influence on cellular activity. nih.gov

Conformational Preferences and Their Implications for SAR

Crystal structure analyses of similar compounds provide insight into the likely conformation of 2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine. For instance, the crystal structure of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde reveals a significant twist, with a dihedral angle of 53.77° between the imidazo[1,2-a]pyridine core and the fluorophenyl ring. nih.gov This non-planar conformation is a common feature in this class of compounds. The degree of torsion is influenced by the substitution pattern on both the phenyl and the imidazo[1,2-a]pyridine rings, which can introduce steric hindrance or electronic effects that favor specific spatial arrangements.

The substituents on the phenyl ring—in this case, a bromine atom at the 3-position and a fluorine atom at the 4-position—play a vital role. These halogen atoms can engage in specific interactions, such as halogen bonding, with the target protein. The conformational preference will orient these substituents in a defined region of space, which is a determining factor for potent biological activity. Computational methods like Density Functional Theory (DFT) are often employed to calculate the preferred geometry and energy minima of such molecules, further elucidating the most stable conformations and their impact on SAR. nih.govacs.org

Pharmacophore Elucidation for the Chemical Compound's Targeted Activities

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For the imidazo[1,2-a]pyridine class, several pharmacophore models have been developed based on their various biological targets. openpharmaceuticalsciencesjournal.com

For antimycobacterial activity, a five-featured pharmacophore hypothesis (HHPRR) was generated for imidazo[1,2-a]pyridine-3-carboxamide analogues. openpharmaceuticalsciencesjournal.comresearchgate.net This model includes:

One positively charged feature (H)

Two hydrophobic features (P)

Two aromatic rings (R)

For antitubulin activity, derivatives of imidazo[1,2-a]pyridine have been designed as mimics of Combretastatin A-4 (CA-4). nih.gov Molecular docking studies suggest these compounds bind to the colchicine site of tubulin. nih.gov The key pharmacophoric features in this context typically involve two aromatic rings positioned at a specific distance and orientation, mimicking the trimethoxyphenyl ring and the B-ring of CA-4. For this compound, the bromo-fluorophenyl group would act as one of the key aromatic moieties, with its substitution pattern modulating the electronic properties and binding interactions.

The specific targeted activities of this compound would determine the relevant pharmacophore, but the consistent features across models for this scaffold highlight the importance of the two aromatic systems as fundamental recognition elements.

Scaffold Hopping and Bioisosteric Replacements from the Imidazo[1,2-a]pyridine System

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining desired biological activity. researchgate.net The imidazo[1,2-a]pyridine system has been the subject of numerous such studies. rsc.orgrsc.org

Scaffold Hopping: This strategy involves replacing the central imidazo[1,2-a]pyridine core with a different, structurally distinct scaffold that maintains a similar spatial arrangement of key functional groups. For example, in the development of positive allosteric modulators of the metabotropic glutamate 2 receptor, imidazo[1,2-a]pyridines were identified as novel scaffolds through a shape and electrostatic similarity search starting from pyridone-based compounds. nih.gov This demonstrates that other heterocyclic systems can mimic the function of the imidazo[1,2-a]pyridine core. The goal of such a hop could be to discover compounds with novel intellectual property, improved pharmacokinetic profiles, or different off-target effects. researchgate.net

Bioisosteric Replacements: This technique involves substituting a part of the molecule with another group that has similar physical or chemical properties, leading to a similar biological response. researchgate.net

Ring Bioisosteres: In the development of c-Met inhibitors, the imidazo[1,2-a]pyridine scaffold itself was used as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine core. nih.gov This subtle change from a pyrimidine to a pyridine ring can alter properties like metabolic stability and target affinity. nih.gov Similarly, 8-fluoroimidazo[1,2-a]pyridine has been established as a physicochemical mimic and bioisostere for imidazo[1,2-a]pyrimidine in GABAA receptor modulators. capes.gov.br

Substituent Bioisosteres: On the 2-phenyl ring of the lead compound, the bromo and fluoro substituents could be replaced by other groups. For example, a chlorine atom could replace bromine as a similar halogen, or a methyl group could replace either to probe the importance of electronic versus steric effects. These modifications are a standard part of SAR exploration to fine-tune activity. researchgate.net

These strategies highlight the versatility of the imidazo[1,2-a]pyridine framework and provide pathways to new analogues starting from a lead compound like this compound. nih.gov

Computational SAR Approaches and Predictive Modeling

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design of new compounds and the prediction of their activity. nih.govresearchgate.net Various computational techniques have been applied to understand the SAR of imidazo[1,2-a]pyridine derivatives.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are frequently developed for this class of compounds. For antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide analogues, an atom-based 3D-QSAR model was built based on a pharmacophore alignment. openpharmaceuticalsciencesjournal.comresearchgate.net Such models provide a mathematical correlation between the structural properties of the compounds and their biological activities, yielding predictive models that can estimate the potency of newly designed molecules before their synthesis. openpharmaceuticalsciencesjournal.com The resulting contour maps from these studies can guide the placement of substituents to enhance activity.

Molecular Docking: Docking simulations are used to predict the binding mode of a ligand within the active site of its target protein. nih.gov For imidazo[1,2-a]pyridine derivatives designed as antitubulin agents, docking studies suggested a binding mode at the colchicine-binding site of tubulin, which was consistent with experimental SAR data. nih.gov Similar studies on imidazo[1,2-a]pyrimidine derivatives as potential inhibitors for SARS-CoV-2 entry proteins have also been conducted. nih.gov For this compound, docking could be used to visualize its interaction with a putative target, highlighting key hydrogen bonds, hydrophobic interactions, or halogen bonds involving the bromo and fluoro substituents.

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of molecules, such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.org These quantum mechanical calculations help in understanding molecular stability and reactivity, which are important factors in drug-receptor interactions. researchgate.net

These computational approaches provide a powerful complement to experimental synthesis and testing, accelerating the optimization of lead compounds like this compound into potent and selective drug candidates. nih.govnih.gov

Exploration of Molecular Targets and Pathways

The imidazo[1,2-a]pyridine nucleus serves as a versatile template for designing molecules that can interact with various biological targets, including enzymes and receptors. researchgate.netnih.gov

Research into imidazo[1,2-a]pyridine derivatives has revealed potent inhibitory activity against several key enzymes, notably Aldehyde Dehydrogenase and Cyclooxygenase-2. There is currently a lack of specific research investigating the inhibitory effects of this compound class on enzymes such as InhA (Enoyl-acyl-carrier-protein reductase) or QcrB (ubiquinol-cytochrome c reductase).

Aldehyde Dehydrogenase (ALDH) Inhibition

The ALDH superfamily of enzymes, particularly the ALDH1A isoforms, are recognized as markers for cancer stem cells and are associated with poor prognoses in various cancers. nih.gov Consequently, inhibitors of these enzymes are a promising strategy for cancer therapy. nih.gov A novel series of imidazo[1,2-a]pyridine derivatives has been developed as potent inhibitors of the ALDH1A family. nih.govacs.org One of the most effective compounds from these studies, compound 3f (see compound table), emerged as a submicromolar inhibitor of the ALDH1A3 isoform. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of COX-2, an enzyme involved in inflammation and pain, is a key goal in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects. rjpbr.commdpi.com The imidazo[1,2-a]pyridine scaffold has been successfully utilized to create potent and selective COX-2 inhibitors. rjpbr.comnih.gov For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines demonstrated high potency and selectivity for the COX-2 enzyme. nih.gov

Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives Against Target Enzymes
Compound ClassTarget EnzymeKey DerivativeIC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
8-Substituted-imidazo[1,2-a]pyridinesALDH1A3Compound 3f0.48 ± 0.04Not Applicable nih.gov
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-aminesCOX-2Compound 5n0.07508.6 nih.gov
3-phenoxy-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridinesCOX-2Compound 5j0.05>1000 rjpbr.com

Aldehyde Dehydrogenase (ALDH): Crystallization and modeling studies have elucidated how imidazo[1,2-a]pyridine derivatives interact with the ALDH1A3 catalytic site. nih.gov A lead compound was observed to settle at the entrance of the enzyme's catalytic tunnel, thereby blocking access for the natural substrate, retinal. researchgate.net Structure-based optimization led to derivatives designed to fit deeper into the binding site, placing them in close proximity to the key catalytic residue Cys314. researchgate.net

Cyclooxygenase-2 (COX-2): Molecular docking studies of imidazo[1,2-a]pyridine-based COX-2 inhibitors have shown that they adopt a binding mode similar to known selective inhibitors like celecoxib. nih.gov A key interaction involves a methylsulfonyl (SO₂Me) group on the 2-phenyl ring, which inserts into a secondary pocket of the COX-2 active site. rjpbr.comnih.gov This moiety can form crucial hydrogen bonds with amino acid residues such as Arg-513 and His-90, which is a characteristic feature of many selective COX-2 inhibitors. rjpbr.com

In-depth biochemical analysis of the most effective imidazo[1,2-a]pyridine-based ALDH inhibitors, such as compound 3f , revealed a fully competitive inhibitory profile. nih.gov This indicates that these compounds directly compete with the natural substrate for binding to the active site of the enzyme.

For the imidazo[1,2-a]pyridine-based COX-2 inhibitors, the mechanism is generally understood to be competitive, as they occupy the same active site as the substrate, arachidonic acid, and other known competitive inhibitors. rjpbr.comnih.gov

The versatility of the imidazo[1,2-a]pyridine scaffold extends to interactions with various receptors, including nuclear receptors and benzodiazepine receptors.

Constitutive Androstane Receptor (CAR): Certain derivatives of imidazo[1,2-a]pyridine have been identified as potent agonists of the human Constitutive Androstane Receptor (CAR, NR1I3), a nuclear receptor that plays a significant role in hepatic functions and metabolism. nih.gov Researchers discovered that 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivatives can directly activate human CAR in nanomolar concentrations. nih.gov

Benzodiazepine Receptors: The 2-phenylimidazo[1,2-a]pyridine (B181562) structure has been extensively studied for its affinity for both central benzodiazepine receptors (CBR), which are part of the GABA-A receptor complex, and peripheral benzodiazepine receptors (PBR), now known as the translocator protein (TSPO). nih.govnih.gov Structure-activity relationship studies have shown that substituents on the imidazo[1,2-a]pyridine ring system are critical for determining affinity and selectivity. Specifically, 6,8-disubstituted compounds were found to be over 1000-fold more selective for PBR over CBR. nih.gov

Binding Affinity of 2-Phenylimidazo[1,2-a]pyridineacetamides for Benzodiazepine Receptors
CompoundSubstituentsPBR IC₅₀ (nM)CBR IC₅₀ (nM)Selectivity Ratio (CBR IC₅₀ / PBR IC₅₀)Reference
Compound 7k6-Cl1610.69232 nih.gov
Compound 178-H2.02500.008 nih.gov
Compound 208-CH₃0.45>10000<0.000045 nih.gov
Compound 268-Cl0.29>10000<0.000029 nih.gov

Within the reviewed scientific literature, there is no specific information available regarding the ability of this compound or its close analogs to directly modulate protein-protein interactions as a primary mechanism of action.

Cellular Mechanisms of Action

The interactions of imidazo[1,2-a]pyridine derivatives at the molecular level translate into significant effects on cellular processes, particularly in the context of cancer.

Studies on glioblastoma multiforme (GBM), a highly aggressive brain tumor, have shown that imidazo[1,2-a]pyridine-based ALDH1A3 inhibitors demonstrate nanomolar to picomolar efficacy against patient-derived GBM stem-like cells. researchgate.netnih.gov This suggests that a key cellular mechanism for these compounds is the targeting of the cancer stem cell population, thereby striking at the tumor's capacity for immortal division and resistance to therapy. nih.gov

Furthermore, other research has demonstrated that novel imidazo[1,2-a]pyridine compounds can inhibit the PI3K/AKT/mTOR signaling pathway in cancer cells. nih.gov This pathway is a crucial regulator of cell survival, proliferation, and growth. Treatment with an active imidazo[1,2-a]pyridine derivative was shown to inhibit the phosphorylation of key proteins in this pathway, such as AKT and mTOR, ultimately leading to the induction of cell cycle arrest and apoptosis (programmed cell death) in melanoma and cervical cancer cells. nih.gov

An in-depth examination of the biological mechanisms of this compound reveals a compound of significant interest in contemporary pharmacology. Although specific research on this particular molecule is emerging, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively investigated, providing a strong basis for understanding its potential biological activities. These derivatives are recognized for their diverse therapeutic applications, including anticancer, anti-infective, and neuropharmacological effects.

1 Investigations into Anti-proliferative Pathways

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel anti-proliferative agents. nih.govalliedacademies.org Derivatives of this class have been shown to interfere with key signaling pathways that are fundamental to cancer cell growth and survival.

One of the primary mechanisms of action for these compounds is the inhibition of the phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling pathway. nih.gov This pathway is crucial for regulating cell proliferation, growth, and survival, and its dysregulation is a common feature in many cancers. For instance, certain imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibition of PI3Kα with IC50 values as low as 2 nM. nih.gov Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov

Furthermore, studies on related compounds have shown that they can induce cell cycle arrest at the G0/G1 and G2/M phases. nih.gov This is often associated with the upregulation of tumor suppressor proteins such as p53 and the cyclin-dependent kinase inhibitor p21. nih.gov Some derivatives also exhibit anti-angiogenic properties by inhibiting the expression of Vascular Endothelial Growth Factor (VEGF). nih.gov Additionally, imidazo[1,2-a]pyridine-thiophene derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov

2 Mechanisms of Anti-infective Action

The versatile imidazo[1,2-a]pyridine scaffold has also been a focus of research into new anti-infective agents, with demonstrated activity against a range of pathogens. rsc.org

Antitubercular Activity: A significant area of investigation has been the development of imidazo[1,2-a]pyridine analogues as potent agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. rsc.orgnih.gov A key target for some of these compounds is the cytochrome b subunit of the electron transport chain (QcrB). nih.gov By inhibiting this target, the compounds disrupt the pathogen's energy metabolism. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the imidazo[1,2-a]pyridine core can yield compounds with impressive minimum inhibitory concentrations (MIC) in the nanomolar range against M. tuberculosis. nih.gov

Antibacterial and Antiparasitic Activity: Beyond tuberculosis, related heterocyclic structures have shown potential as broader antibacterial agents. For example, imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the VirB11 ATPase, which is a crucial component of the type IV secretion system in pathogenic bacteria like Helicobacter pylori. nih.govresearchgate.net There is also evidence of imidazo[1,2-a]pyridine derivatives showing efficacy against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov

Enzyme Inhibition Studies (e.g., InhA, QcrB, COX-2, Aldehyde Dehydrogenase)

3 Neuropharmacological Mechanisms

The imidazo[1,2-a]pyridine core is perhaps most famously associated with its activity in the central nervous system. Several clinically used drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem, are based on this scaffold. nih.gov

The primary neuropharmacological mechanism for these compounds is the positive allosteric modulation of the GABA-A receptor. nih.gov These receptors are the main inhibitory neurotransmitter receptors in the brain. Imidazo[1,2-a]pyridine derivatives typically bind to the benzodiazepine site located at the interface between the α and γ subunits of the GABA-A receptor. nih.gov This binding enhances the effect of the neurotransmitter GABA, leading to a calming or sedative effect. Studies on related scaffolds, such as imidazo[1,2-a]pyrimidines, have confirmed their role as GABA-A receptor ligands. nih.gov Research on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which mimic the imidazo[1,2-a]pyridine structure, has shown a preference for interaction with the α1/γ2 interface, similar to zolpidem. nih.gov This suggests that this compound likely shares this mechanism of action, making it a candidate for development as a hypnotic or anxiolytic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Bromo-4-fluorophenyl)imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between 3-bromopyridine-2-amine derivatives and ketones or aldehydes. For example, describes the use of 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline as a precursor, with subsequent functionalization via amidation or acylation. Copper-catalyzed three-component coupling (TCC) reactions ( ) offer a streamlined approach using 2-aminopyridines, arylaldehydes, and alkynes. Friedel-Crafts acylation () and catalyst-free multi-component reactions (MCRs) () are also employed for C-3 functionalization. Key steps include optimizing solvent systems (e.g., DMF at 100°C) and catalytic conditions (e.g., AlCl₃ for acylation).

Q. How are NMR and LC-MS utilized in characterizing this compound derivatives?

  • Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent orientation. For instance, and highlight the use of NMR to verify the position of bromo and fluoro substituents via coupling patterns and chemical shifts. LC-MS () provides molecular weight confirmation and purity assessment, particularly for intermediates like 2-(3-nitroimidazo[1,2-a]pyridin-2-yl)isothiouronium chloride. HRMS is essential for validating novel derivatives, as shown in for thioalkyl-substituted analogs.

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) and molecular docking are used to analyze binding affinities. describes a validated GABA receptor computational model to predict ligand-receptor interactions for acetylated derivatives. Reaction coordinate diagrams () rationalize regioselectivity in Friedel-Crafts acylation. Additionally, molecular dynamics simulations can assess π-stacking and hydrogen-bonding interactions observed in crystallographic studies ( ), which influence bioactivity.

Q. What strategies address low reactivity in catalyst-free multi-component reactions (MCRs) for imidazo[1,2-a]pyridine functionalization?

  • Methodological Answer : identifies solvent selection and temperature optimization as critical. For example, replacing DMF with polar aprotic solvents (e.g., acetonitrile) improved yields in arylomethylation reactions. Decarboxylation side reactions were minimized by adjusting stoichiometry (e.g., glyoxylic acid:boronic acid ratio). Pre-functionalization of the imidazo[1,2-a]pyridine core with electron-withdrawing groups (e.g., nitro) can enhance electrophilicity at the C-3 position.

Q. How do structural modifications at the C-3 position influence COX-2 inhibitory activity?

  • Methodological Answer : demonstrates that substituent size and polarity at C-3 directly modulate COX-2 selectivity. For example, morpholine-substituted derivatives showed the highest potency (IC₅₀ = 0.07 μM, selectivity index = 217.1) due to hydrogen-bonding with Arg120 and Tyr355 residues. Comparative SAR studies ( ) reveal that bulkier groups (e.g., phenylamino) reduce activity, while sulfonamide groups enhance binding via hydrophobic interactions.

Q. What experimental approaches are used to resolve contradictions in antibacterial activity data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : reports no antibacterial activity for 2-thioalkyl-3-nitro derivatives against S. aureus and P. aeruginosa. To address such contradictions, researchers should:

  • Validate assay conditions (e.g., MIC vs. disk diffusion).
  • Screen against resistant strains or biofilms.
  • Perform cytotoxicity assays to rule off-target effects.
  • Modify substituents (e.g., introducing amidoxime groups, as in ) to enhance membrane permeability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.